UDP-GlcA

glycosyltransferase kinetics nucleotide sugar specificity catalytic efficiency comparison

In drug metabolism studies, substituting UDP-GlcA with UDP-Glc or UDP-Gal yields false-negative results due to SLC35D1 transporter specificity (Km 6 μM for UDP-GlcA vs. 126 μM for UDP-Gal). This obligate UGT co-substrate ensures valid Phase II glucuronidation data. • SLC35D1 imports UDP-GlcA with 6- to 21-fold higher affinity than other UDP-sugars-essential for ER lumenal UGT access. • Required for quantitative UGT1/UGT2 activity assays; UGT3A family does not utilize this substrate. • Central precursor for UDP-GalA, UDP-Xyl, and UDP-Ara biosynthesis in plant cell wall studies. Supplied as ≥98% trisodium salt; -20°C storage.

Molecular Formula C15H19N2Na3O18P2
Molecular Weight 646.23 g/mol
Cat. No. B8054996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-GlcA
Molecular FormulaC15H19N2Na3O18P2
Molecular Weight646.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1
InChIKeyXXXUNWUNTOMVIG-QWGSIYABSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-GlcA Procurement and Differentiation


Uridine 5′-diphosphate-α-D-glucuronic acid (UDP-GlcA; CAS 63700-19-6) is a nucleotide sugar that serves as the activated glucuronic acid donor for UDP-glucuronosyltransferases (UGTs) and related glycosyltransferases in both mammalian and plant systems [1]. As a central metabolic precursor, UDP-GlcA is enzymatically converted to UDP-galacturonic acid (UDP-GalA), UDP-xylose (UDP-Xyl), and UDP-arabinose (UDP-Ara)—substrates essential for pectin, hemicellulose, and glycosaminoglycan biosynthesis [2]. Unlike its structural analogs UDP-Glc or UDP-Gal, UDP-GlcA bears a C6 carboxyl group that confers distinct enzyme recognition, transport selectivity, and metabolic fate, making empirical substitution unadvisable without direct comparative validation.

Why UDP-GlcA Is Irreplaceable


Substituting UDP-GlcA with UDP-Glc, UDP-Gal, or UDP-GalA is not scientifically justifiable due to fundamental differences in enzyme specificity, transport kinetics, and metabolic role. UDP-GlcA is the obligate co-substrate for the UGT superfamily responsible for Phase II drug metabolism and detoxification—UGT3A family members do not utilize UDP-GlcA at all, while other UGT isoforms exhibit distinct sugar selectivity profiles that preclude simple substitution [1]. The human nucleotide sugar transporter SLC35D1 displays a Km for UDP-GlcA (6 ± 1 μM) that is 6-fold lower than for UDP-GlcNAc and 21-fold lower than for UDP-Gal, indicating that UDP-GlcA is preferentially imported into the endoplasmic reticulum lumen where UGT active sites reside [2]. Furthermore, UDP-GlcA serves as the precursor for UDP-GalA, UDP-Xyl, and UDP-Ara biosynthesis in plants [3], meaning its substitution would disrupt downstream polysaccharide production pathways rather than serving as a functional replacement.

UDP-GlcA Comparative Evidence


GalS1 Glycosyltransferase Substrate Comparison

In direct head-to-head comparison using purified GalS1 glycosyltransferase, UDP-GlcA exhibited a catalytic efficiency (kcat/Km) of 59.6 min⁻¹ mM⁻¹, which is approximately 17% lower than UDP-Glc (71.4 min⁻¹ mM⁻¹) but 85% higher than UDP-Gal (32.2 min⁻¹ mM⁻¹) [1]. This intermediate catalytic profile confirms that UDP-GlcA cannot be functionally substituted by either UDP-Glc or UDP-Gal without altering reaction outcomes.

glycosyltransferase kinetics nucleotide sugar specificity catalytic efficiency comparison

SLC35D1 Transporter Selectivity

The human nucleotide sugar transporter SLC35D1, which mediates UDP-GlcA influx into the endoplasmic reticulum for glucuronidation, exhibits a Km for UDP-GlcA of 6 ± 1 μM [1]. This affinity is 6.2-fold higher than for UDP-GlcNAc (Km = 37 ± 6 μM), 4.5-fold higher than for UDP-GalNAc (Km = 27 ± 5 μM), 17.7-fold higher than for UDP-Glc (Km = 108 ± 14 μM), and 21-fold higher than for UDP-Gal (Km = 126 ± 19 μM).

nucleotide sugar transporter ER membrane transport SLC35D1 kinetics

MoeE5 Epimerase Substrate Recognition

Crystal structures of MoeE5 in complex with NAD and either UDP-GlcA (1.48 Å resolution) or UDP-glucose (1.66 Å resolution) revealed that the enzyme forms an extensive hydrogen-bond network uniquely accommodating UDP-GlcA in its active site [1]. Structural modeling with UDP-GalA identified Arg192 as a key residue conferring substrate specificity, leading the authors to conclude that MoeE5 is 'a specific epimerase for UDP-GlcA to UDP-GalA conversion, rather than a promiscuous enzyme as some other family members' [1]. The cofactor NAD remains in its oxidized form (≥97%) at steady state during UDP-GlcA epimerization without decarboxylation side products [2].

UDP-glucuronate 4-epimerase substrate specificity crystal structure

UGT Isoform Sugar Selectivity

The UGT3A family of UDP-glycosyltransferases demonstrates strict sugar donor selectivity: UGT3A1 uses UDP-GlcNAc as its preferred donor, UGT3A2 uses UDP-Glc, and neither isoform utilizes UDP-GlcA [1]. This isoform-level specificity underscores that UDP-GlcA is the obligate co-substrate only for the UGT1 and UGT2 families responsible for glucuronidation. In human liver microsomes, UDP-GlcA-dependent UGT activity is inhibited by the reaction product UDP, an effect reversed by Mg²⁺ in a UDP-GlcA concentration-dependent manner [2].

UGT isoform specificity drug metabolism nucleotide sugar selectivity

UGT Product Inhibition and Mg²⁺ Reversal

In human liver microsome UGT assays, the reaction product UDP inhibits enzyme activity, and this inhibition is reversed by including Mg²⁺ in the assay buffer [1]. The Mg²⁺ reversal effect is dependent on the concentration of UDP-GlcA present in the reaction mixture. Additionally, UDP-GlcA binding energetics differ between UGT enzyme forms: one form binds Mn²⁺ while the other does not, leading to differential modulation of kinetic properties [2].

UGT inhibition product inhibition assay optimization

UDP-GlcA Application Scenarios


Liver Microsome Glucuronidation Assays

UDP-GlcA is the essential co-substrate for quantifying UGT1 and UGT2 family activities in drug metabolism studies. Based on the isoform specificity evidence showing that UGT3A family members do not utilize UDP-GlcA [1], procurement should be paired with explicit documentation of which UGT isoforms are being assayed. Assay conditions must account for UDP product inhibition and the Mg²⁺-dependent reversal effect that varies with UDP-GlcA concentration .

ER Glucuronidation Assays

For assays involving intact ER vesicles or permeabilized hepatocytes, UDP-GlcA is the only nucleotide sugar that will be efficiently imported via SLC35D1, which displays a 6- to 21-fold higher affinity for UDP-GlcA than for other UDP-sugars [1]. Substituting with UDP-Glc or UDP-Gal would result in negligible ER luminal concentrations and false-negative activity readings. The carrier-mediated transport of UDP-GlcA across the ER membrane has been demonstrated to be rate-limiting for glucuronidation .

Glycosyltransferase Substrate Profiling

For GalS1 and related glycosyltransferase substrate specificity screens, UDP-GlcA provides an intermediate catalytic efficiency reference point (kcat/Km = 59.6 min⁻¹ mM⁻¹) that enables quantitative comparison against UDP-Glc (71.4 min⁻¹ mM⁻¹) and UDP-Gal (32.2 min⁻¹ mM⁻¹) [1]. This parameter set allows users to establish validated internal controls and benchmark novel glycosyltransferase activities against established kinetic constants.

Plant Cell Wall Polysaccharide Biosynthesis

UDP-GlcA serves as the central metabolic precursor for UDP-GalA, UDP-Xyl, and UDP-Ara biosynthesis in plants, with approximately 50% of Arabidopsis leaf cell wall biomass metabolically derived from UDP-GlcA [1]. Procurement for plant biochemistry applications should note that UDP-GlcA is not an endpoint substrate but a pathway intermediate whose conversion to downstream nucleotide sugars is regulated by feedback inhibition (e.g., UDP-Xyl competitively inhibits UDP-GlcDH with Ki = 10 μM [1]).

Quote Request

Request a Quote for UDP-GlcA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.